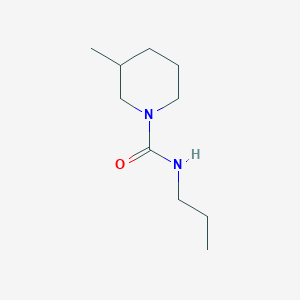![molecular formula C18H17N3O3S B5292398 N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)
N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DMBA-THA and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism of Action
DMBA-THA exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. DMBA-THA inhibits the activity of HDACs, leading to the hyperacetylation of histones and the activation of gene transcription. This results in the upregulation of genes that are involved in anti-inflammatory and anti-cancer pathways.
Biochemical and Physiological Effects:
DMBA-THA has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBA-THA has been tested in animal models of fibrosis and has been shown to reduce the deposition of collagen and inhibit the activation of fibroblasts.
Advantages and Limitations for Lab Experiments
DMBA-THA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for HDACs. It has been shown to be effective in vitro and in vivo, making it a useful tool for studying the mechanisms of inflammation, cancer, and fibrosis. However, DMBA-THA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for DMBA-THA research. One area of interest is the development of DMBA-THA analogs that have improved solubility and selectivity for specific HDAC isoforms. Another area of interest is the use of DMBA-THA in combination with other drugs or therapies to enhance its therapeutic effects. DMBA-THA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of DMBA-THA.
Synthesis Methods
The synthesis of DMBA-THA involves the reaction of 2-(5,6-dimethyl-1H-benzimidazol-2-ylthio)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain DMBA-THA in high purity.
Scientific Research Applications
DMBA-THA has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. DMBA-THA has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-5-13-14(6-11(10)2)21-18(20-13)25-8-17(22)19-12-3-4-15-16(7-12)24-9-23-15/h3-7H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFAGHXHYMSACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)

![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)